Metoprolol fumarate is a cardioselective beta-1 adrenergic receptor antagonist with antihypertensive properties, commonly used in the treatment of cardiovascular diseases. It operates without intrinsic sympathomimetic activity and is known for its ability to reduce the rate and force of myocardial contraction, leading to a decrease in cardiac output. Additionally, metoprolol fumarate can influence the renin-angiotensin system by reducing the secretion of renin, which in turn decreases the levels of angiotensin II, preventing vasoconstriction and aldosterone secretion1.
Metoprolol is widely used in the management of hypertension, angina pectoris, heart failure, and arrhythmias. Its ability to reduce cardiac output and inhibit the cardiac response to catecholamines makes it an effective agent in reducing the workload on the heart and controlling high blood pressure1.
However, some studies have raised concerns regarding the use of metoprolol in certain settings. For instance, acute beta-blockade with metoprolol has been associated with increased mortality, potentially due to its impairment of beta-2 adrenoreceptor-mediated vasodilation. This effect can reduce tissue oxygen delivery by impairing the vasodilatory response to beta-2 adrenergic agonists, which may contribute to adverse outcomes in perioperative patients2.
Metoprolol's specific beta-1 selectivity has led to a reevaluation of the beta-receptor classification system and has implications for the development of new beta-blockers with improved specificity and therapeutic profiles. Its pharmacological characteristics continue to be a subject of research, with implications for the treatment of cardiovascular diseases and the understanding of beta-receptor dynamics4.
Metoprolol fumarate is derived from metoprolol, which is synthesized through various chemical processes. It belongs to the class of medications known as beta-blockers, specifically targeting the beta-1 adrenergic receptors in the heart. The fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations.
The synthesis of metoprolol fumarate involves several key steps, primarily focusing on the reaction between p-(2-methoxyethyl)-phenol and epichlorohydrin to form an epoxide intermediate. This process is followed by a reaction with isopropylamine to yield metoprolol base.
The molecular formula of metoprolol fumarate is with a molecular weight of approximately 267.36 g/mol. The structure features an isopropylamino group attached to a phenoxy moiety with a methoxyethyl side chain.
Metoprolol fumarate participates in various chemical reactions that are crucial for its synthesis and functional activity:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Metoprolol functions primarily as a selective antagonist at beta-1 adrenergic receptors located in cardiac tissues. Its mechanism can be summarized as follows:
Metoprolol fumarate exhibits several important physical and chemical properties:
Metoprolol fumarate has several significant applications in clinical practice:
Metoprolol fumarate, systematically designated as bis[(2RS)-1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol] (2E)-but-2-enedioate, is an organic salt formed between metoprolol (a beta1-selective adrenoceptor antagonist) and fumaric acid. Its chemical formula is C₃₄H₅₄N₂O₁₀, with a molecular weight of 650.80 g/mol [3] [7]. The structure comprises two metoprolol cations and one fumarate dianion (C₄H₄O₄²⁻), linked via ionic bonding and extensive hydrogen networks [9]. The metoprolol moiety contains a propanolamine backbone with an isopropylamine group and a para-methoxyethylphenoxy aromatic system. Fumarate provides the conjugate base of trans-butenedioic acid, whose planar geometry facilitates crystalline packing [9].
Table 1: Key Spectroscopic Identifiers of Metoprolol Fumarate
Technique | Characteristic Signals |
---|---|
FTIR | 1720 cm⁻¹ (fumarate C=O asym stretch), 1620 cm⁻¹ (COO⁻ sym stretch), 1580 cm⁻¹ (aromatic C=C) |
¹H NMR (D₂O) | 6.65 ppm (fumarate vinyl H), 4.10 ppm (metoprolol OCH₂), 2.95 ppm (NCH), 1.15 ppm (isopropyl CH₃) |
¹³C NMR | 175.2 ppm (fumarate C=O), 70.8 ppm (metoprolol CH–OH), 58.5 ppm (OCH₃) |
Single-crystal X-ray diffraction (SCXRD) reveals that metoprolol fumarate crystallizes in the monoclinic space group P2₁/c, with four formula units per unit cell (Z = 4). The crystal structure features alternating layers of metoprolol cations and fumarate anions stabilized by O–H⋯O and N⁺–H⋯O⁻ hydrogen bonds. The fumarate anions bridge adjacent metoprolol molecules via dual carboxylate interactions, creating a ladder-like topology [9]. Unlike metoprolol succinate, which exhibits polymorphism (Forms I and II), metoprolol fumarate has no reported polymorphs under ambient conditions [8] [9]. This stability is attributed to the rigidity of the trans-configured fumarate and its optimal hydrogen-bond acceptor capacity.
Metoprolol fumarate’s properties diverge significantly from common salts like tartrate and succinate due to anion-specific interactions:
Table 2: Comparative Properties of Metoprolol Salts
Property | Fumarate | Tartrate | Succinate (Form I) |
---|---|---|---|
Melting Point | 138–140°C | 148°C | 155°C |
Hygroscopicity | Low (<0.5% @ 80% RH) | Moderate (2% @ 60% RH) | Low (<0.3% @ 80% RH) |
Solubility (H₂O) | 125 mg/mL | 550 mg/mL | 75 mg/mL |
Crystal System | Monoclinic | Orthorhombic | Monoclinic |
Thermal stress testing (70°C/14 days) confirms no polymorphic conversion, whereas succinate Form II transforms to Form I under similar conditions [8] [9].
Mechanical Properties:
The distinct physicochemical advantages of metoprolol fumarate—enhanced dissolution, moisture resistance, and thermal stability—position it as a viable alternative to conventional salts for solid dosage forms requiring precise pharmacokinetic control [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7